molecular formula C21H23N3O5S B285100 sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No. B285100
M. Wt: 429.5 g/mol
InChI Key: ABXBGDXDKCTJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

Sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been found to have potential applications in biomedical research. It has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been studied as a potential anticancer agent, as well as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the inhibition of DHODH. This enzyme is responsible for the conversion of dihydroorotate to orotate, which is a key step in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate reduces the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to a decrease in cell proliferation and can result in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate are largely due to its inhibition of DHODH. By reducing the production of pyrimidine nucleotides, sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can lead to a decrease in cell proliferation and can result in cell death. This makes it a potential anticancer agent. In addition, sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to have immunomodulatory effects, making it a potential treatment for autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is its specificity for DHODH. This allows for targeted inhibition of the enzyme and reduces the likelihood of off-target effects. However, one limitation of using sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its effectiveness in different types of cancer and to identify any potential side effects. In addition, research on the immunomodulatory effects of sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate could lead to the development of new treatments for autoimmune diseases. Finally, efforts to improve the solubility of sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate could make it a more viable option for in vivo studies.

Synthesis Methods

The synthesis of sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves a multi-step process. The starting material is 2-methoxyaniline, which undergoes a reaction with ethyl chloroformate to form the corresponding carbamate. This intermediate is then treated with 2-amino-4-methylthiophene-3-carboxylic acid to produce the desired compound.

properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

butan-2-yl 2-[6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate

InChI

InChI=1S/C21H23N3O5S/c1-5-12(2)29-16(25)10-24-11-22-20-17(21(24)27)13(3)18(30-20)19(26)23-14-8-6-7-9-15(14)28-4/h6-9,11-12H,5,10H2,1-4H3,(H,23,26)

InChI Key

ABXBGDXDKCTJSU-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)CN1C=NC2=C(C1=O)C(=C(S2)C(=O)NC3=CC=CC=C3OC)C

Canonical SMILES

CCC(C)OC(=O)CN1C=NC2=C(C1=O)C(=C(S2)C(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

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